molecular formula C6H2Cl4 B107539 1,2,3,5-Tetrachlorobenzene CAS No. 634-90-2

1,2,3,5-Tetrachlorobenzene

Cat. No. B107539
CAS RN: 634-90-2
M. Wt: 215.9 g/mol
InChI Key: QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachlorobenzene is a chlorinated derivative of benzene, where four chlorine atoms are substituted for hydrogen atoms on the benzene ring. It is an important environmental contaminant and has been used in various industrial applications. The compound's structure and properties have been studied to understand its behavior and potential effects on the environment and human health.

Synthesis Analysis

The synthesis of chlorinated benzene derivatives, such as 1,2,3,5-tetrachlorobenzene, often involves halogenation reactions where bromobenzene compounds are treated with halogenating agents. For example, the reaction of 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene with trimethylstannyl sodium can yield polystannylated benzene derivatives, which can be further converted to chloromercurio benzenes .

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives has been extensively studied using various analytical techniques. X-ray crystallography has been used to determine the crystal structure of related compounds, revealing monoclinic crystal systems and providing detailed bond lengths and angles . Electron diffraction studies have shown that 1,2,4,5-tetrachlorobenzene is planar with D2h symmetry, indicating that the neighboring chlorine atoms cause a significant angle between the ortho carbon-chlorine bonds .

Chemical Reactions Analysis

The chemical behavior of 1,2,3,5-tetrachlorobenzene in reactions is influenced by the presence of the chlorine substituents, which can affect the compound's reactivity and the types of reactions it can undergo. For instance, the study of competitive sorption between chlorinated benzenes and other compounds indicates that the structure of chlorobenzene derivatives can influence their interaction with other chemicals in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,5-tetrachlorobenzene have been characterized through various studies. The compound's vapor absorption spectrum has been analyzed, providing insights into its electronic transitions and molecular structure changes . Additionally, the effects of pressure on the Raman active vibrations of the tetrachlorobenzene crystal have been investigated, suggesting phase transitions under certain conditions . The compound's behavior in mixed crystal systems has also been explored, revealing isomorphic relationships and phase transitions that contribute to understanding its solid-state properties .

Safety And Hazards

1,2,3,5-Tetrachlorobenzene may cause irritation on contact . It is harmful if swallowed . It is recommended to avoid breathing dust, avoid release to the environment, and wear protective clothing when handling this compound .

properties

IUPAC Name

1,2,3,5-tetrachlorobenzene
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InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
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InChI Key

QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)Cl
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Molecular Formula

C6H2Cl4
Record name 1,2,3,5-TETRACHLOROBENZENE
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DSSTOX Substance ID

DTXSID1026089
Record name 1,2,3,5-Tetrachlorobenzene
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Molecular Weight

215.9 g/mol
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Physical Description

1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO]
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 246 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C.
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Vapor Pressure

1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C
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Product Name

1,2,3,5-Tetrachlorobenzene

Color/Form

Colorless needles

CAS RN

634-90-2, 63697-21-2
Record name 1,2,3,5-TETRACHLOROBENZENE
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Melting Point

122 to 126 °F (NTP, 1992), 51 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
P Sander, RM Wittich, P Fortnagel… - Applied and …, 1991 - Am Soc Microbiol
Two Pseudomonas sp. strains, capable of growth on chlorinated benzenes as the sole source of carbon and energy, were isolated by selective enrichment from soil samples of an …
Number of citations: 244 journals.asm.org
I Chu, D Villeneuve, V Secours… - Journal of Toxicology and …, 1983 - Taylor & Francis
Groups of 10 male and 10 female rats were dosed orally with 1,2,3,4‐, 1,2,4,5‐, or 1,2,3,5‐tetrachlorobenzene (TCB) at levels that ranged from 200 to 4000 mg/kg, and were observed …
Number of citations: 36 www.tandfonline.com
I Chu, DC Villeneuve, A Viau, CR Barnes… - Journal of Toxicology …, 1984 - Taylor & Francis
Adult male rats were given orally single doses of 14 C‐labeled 1,2,3,4‐, 1,2,3,5‐, or 1,2,4,5‐tetrachlorobenzene (TCB) at 10 mg/kg body weight, and were housed in individual …
Number of citations: 14 www.tandfonline.com
H Schwartz, I Chu, DC Villeneuve… - Journal of Toxicology …, 1987 - Taylor & Francis
The metabolism of three tetrachlorobenzene isomers (TeCB) was investigated in the squirrel monkey. The animals were administered orally 6 single doses of 14 C‐labeled 1,2,3,4‐, 1,2,…
Number of citations: 9 www.tandfonline.com
R Blom, DWH Rankin… - Acta Chemica …, 1990 - actachemscand.org
The ra molecular structure of 1, 2, 3, 5-tetrachlorobenzene has been re-examined by using data from gas electron diffraction experiments and direct dipolar couplings from'H NMR …
Number of citations: 8 actachemscand.org
WR Jondorf, DV Parke, RT Williams - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
… With 1:2:3:5tetrachlorobenzene in faeces the greatest maxima sometimes occurred at wavelengths lower than those shown by the authentic 1:2:3:5-tetrachlorobenzene (see below). (ii) …
Number of citations: 54 www.ncbi.nlm.nih.gov
G Jayachandran, H Görisch, L Adrian - Archives of microbiology, 2003 - Springer
The chlororespiring anaerobe Dehalococcoides sp. strain CBDB1 used hexachlorobenzene and pentachlorobenzene as electron acceptors in an energy-conserving process with …
Number of citations: 140 link.springer.com
G Dombi, J Amrein, P Diehl - Organic Magnetic Resonance, 1980 - Wiley Online Library
It is demonstrated that in a case where neither the proton nor the natural‐abundance 13 C‐satellite spectra of a partially oriented molecule carry enough structural information, one can …
DL Gustafson, ME Long, RS Thomas… - Toxicological …, 2000 - academic.oup.com
Of the twelve different chlorobenzene isomers, a thorough evaluation of carcinogenicity has only been assessed on monochlorobenzene, 1,2-, and 1,4-dichlorobenzene, and …
Number of citations: 49 academic.oup.com
BZ Fathepure, JM Tiedje, SA Boyd - Applied and Environmental …, 1988 - Am Soc Microbiol
Hexachlorobenzene was dechlorinated to tri- and dichlorobenzenes in anaerobic sewage sludge. The complete biotransformation of 190 microM hexachlorobenzene (approximately 50 …
Number of citations: 280 journals.asm.org

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